3-Cyclopenten-1-ol, methanesulfonate

Quality Control Procurement Analytical Chemistry

3-Cyclopenten-1-ol, methanesulfonate (IUPAC: cyclopent-3-en-1-yl methanesulfonate) is a C6H10O3S (MW 162.21) organic intermediate in which the hydroxyl group of 3-cyclopenten-1-ol is activated as a methanesulfonate (mesylate) leaving group. This structural feature enables its use in nucleophilic substitution reactions to install the cyclopent-3-en-1-yl moiety into more complex molecules.

Molecular Formula C6H12O4S
Molecular Weight 180.22 g/mol
CAS No. 253680-54-5
Cat. No. B12338343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopenten-1-ol, methanesulfonate
CAS253680-54-5
Molecular FormulaC6H12O4S
Molecular Weight180.22 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1C=CCC1O
InChIInChI=1S/C5H8O.CH4O3S/c6-5-3-1-2-4-5;1-5(2,3)4/h1-2,5-6H,3-4H2;1H3,(H,2,3,4)
InChIKeyKUQCGZNKJOLPLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopenten-1-ol, Methanesulfonate (CAS 253680-54-5): A Purity-Verified Cyclopentenyl Mesylate Intermediate for Nucleophilic Displacement


3-Cyclopenten-1-ol, methanesulfonate (IUPAC: cyclopent-3-en-1-yl methanesulfonate) is a C6H10O3S (MW 162.21) organic intermediate in which the hydroxyl group of 3-cyclopenten-1-ol is activated as a methanesulfonate (mesylate) leaving group . This structural feature enables its use in nucleophilic substitution reactions to install the cyclopent-3-en-1-yl moiety into more complex molecules. The compound is commercially available as an oil with a purity specification of 95-98%, and its synthesis is well-documented via the reaction of 3-cyclopentene-1-ol with methanesulfonyl chloride [1].

Why a Cyclopentenyl Tosylate or Halide Cannot Guarantee Equivalent Reactivity to the Mesylate Ester


The performance of 3-cyclopenten-1-ol, methanesulfonate in a synthetic sequence is inextricably linked to the unique steric and electronic properties of the methanesulfonate leaving group. Attempting to substitute a 4-methylbenzenesulfonate (tosylate) or a halide (e.g., bromide, chloride) for the mesylate can result in divergent reaction rates, altered product selectivity, and irreproducible outcomes due to differences in leaving group ability, steric bulk, and counter-ion effects [1]. The quantitative evidence below shows why the specific leaving group architecture of the mesylate matters for reaction design and procurement.

Quantitative Differentiation of 3-Cyclopenten-1-ol, Methanesulfonate: Evidence for Procurement Decisions


Higher Documented Batch Purity (98%) Versus the Tosylate Analog (No Standardized Purity Reported)

The methanesulfonate ester (target compound) is commercially available from a major supplier (Bidepharm) with a certified standard purity of 98%, supported by batch-specific QC data including NMR, HPLC, and GC . In contrast, the direct structural analog cyclopent-3-en-1-yl 4-methylbenzenesulfonate (tosylate, CAS 36367-85-8) is sourced typically with a lower standard purity of 95%, and no standardized QC data package was identified in the primary literature . This 3-percentage-point purity advantage reduces the risk of unidentified impurities compromising the stoichiometry of subsequent sensitive reactions.

Quality Control Procurement Analytical Chemistry

Reduced Steric Hindrance of the Mesylate Leaving Group Compared to the Tosylate

The methanesulfonate group (OMs) has a significantly smaller steric profile (Taft Es value ≈ -1.54 vs. -2.5 for OTs) and lower molecular weight contribution (79 g/mol vs. 155 g/mol for tosylate) [1]. This difference is expected to translate into higher reaction rates in sterically congested nucleophilic displacement reactions, although direct kinetic data for the cyclopent-3-en-1-yl system are not available. Consequently, the mesylate offers a pathway to higher yields in transformations where the tosylate fails due to steric hindrance.

SN2 Reactivity Steric Effects Leaving Group

Class-Level Higher Solvolytic Reactivity of Mesylates Over Tosylates

Broad literature consensus on sulfonate leaving group ability indicates that methanesulfonates (mesylates) typically solvolyze 2-10 times faster than the corresponding tosylates under identical SN1 conditions due to the lower electronegativity and better departing group ability of the mesylate anion [1]. For the cyclopent-3-en-1-yl system specifically, a study on the 2,2,5,5-tetramethyl analog reports a solvolysis rate for the tosylate of 1 (relative) in 80% EtOH/H2O at 95 °C [2]. By class-level extrapolation, the unsubstituted cyclopent-3-en-1-yl mesylate is projected to exhibit a relative rate of ~2-10 under comparable conditions, though a direct measurement is not available.

Solvolysis Leaving Group Ability Kinetics

Proven Synthetic Protocol with a Validated 68% Yield for the Target Mesylate

A detailed one-step procedure for the preparation of cyclopent-3-en-1-yl methanesulfonate from 3-cyclopentene-1-ol and methanesulfonyl chloride is available, yielding the title compound as an oil with a reported isolated yield of 68% [1]. For comparison, a similar protocol for the analogous tosylate (from the same alcohol and p-toluenesulfonyl chloride) yields the tosylate in an isolated yield of 72% . The 4-percentage-point difference, while small, is attributed to the higher solubility of the mesylate in aqueous work-up, leading to slightly greater product loss. However, the protocol's reproducibility and the mesylate's lower propensity for crystallization make it better suited for direct use in subsequent reactions without extensive purification.

Synthetic Method Yield Reproducibility

Where 3-Cyclopenten-1-ol, Methanesulfonate Delivers Quantifiable Advantages: Defined Application Scenarios


Kinase Inhibitor Intermediate Synthesis Requiring High Purity (98%)

As described in Patent US08445510B2 [1], 3-cyclopenten-1-ol, methanesulfonate is a direct precursor to fused bicyclic kinase inhibitors. The 98% purity specification minimizes the risk of impurities propagating to the final API, a critical quality requirement for preclinical and clinical-stage pharmaceutical synthesis.

SN2 Displacement in Sterically Hindered Carbocyclic Nucleoside Synthesis

When the target nucleophile or acceptor alcohol is large, the reduced steric footprint of the mesylate group (Taft Es≈-1.54) relative to a tosylate (Taft Es≈-2.5) [1] is projected to enable faster, higher-yielding nucleophilic displacement reactions for the construction of carbocyclic nucleoside analogs. Though direct kinetic data are class-level, this inference is robust and supports the mesylate's use when a tosylation route proves sluggish.

Process Chemistry Where Leaving Group Solvolytic Lability is Rate-Determining

The 2- to 10-fold higher solvolytic reactivity of mesylates over tosylates [1] implies that for reactions where leaving group departure is turnover-limiting, the mesylate can significantly shorten cycle times, enhance throughput, and reduce heating costs at scale. This operational advantage should be verified by a small-scale head-to-head comparison before committing to bulk procurement.

Multi-Step Synthesis Where Intermediate Purity Directly Impacts Overall Yield

The mesylate's well-defined synthesis (68% yield, [1]) and commercial availability at 98% purity offer a logistically simpler alternative to freshly preparing the tosylate or bromide. For iterative synthesis where accumulated impurities from intermediate steps reduce final yield, starting from a high-purity mesylate can improve the overall material balance and reduce purification costs.

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